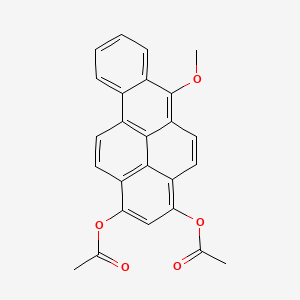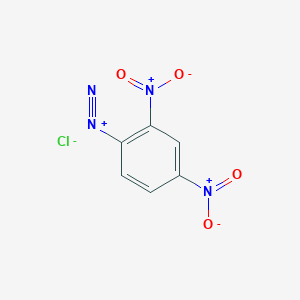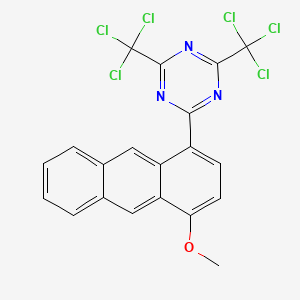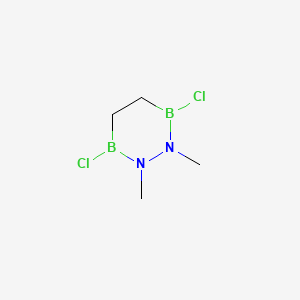
3,6,6-Trimethyl-cyclohex-2-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,6-Trimethyl-cyclohex-2-enol is an organic compound with the molecular formula C9H16O It is a cyclohexenol derivative, characterized by the presence of three methyl groups and a hydroxyl group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-cyclohex-2-enol can be achieved through several methods. One common approach involves the reduction of 3,6,6-Trimethyl-cyclohex-2-enone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclohexenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
3,6,6-Trimethyl-cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: 3,6,6-Trimethyl-cyclohex-2-enone or 3,6,6-Trimethyl-cyclohex-2-enal.
Reduction: 3,6,6-Trimethyl-cyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
3,6,6-Trimethyl-cyclohex-2-enol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of 3,6,6-Trimethyl-cyclohex-2-enol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that can exert biological effects .
類似化合物との比較
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the hydroxyl group.
Cyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.
3,6,6-Trimethyl-cyclohex-2-enone: The oxidized form of 3,6,6-Trimethyl-cyclohex-2-enol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
| 73741-62-5 | |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
3,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3 |
InChIキー |
NIIOBBZRLOQONL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(CC1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
